molecular formula C10H14BrN B1282661 [(3-Bromophenyl)methyl](propan-2-yl)amine CAS No. 110079-41-9

[(3-Bromophenyl)methyl](propan-2-yl)amine

Cat. No. B1282661
CAS RN: 110079-41-9
M. Wt: 228.13 g/mol
InChI Key: DSUQYYCFSZHYJB-UHFFFAOYSA-N
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Description

“(3-Bromophenyl)methylamine” is a chemical compound with the molecular formula C10H14BrN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(3-Bromophenyl)methylamine” consists of a bromophenyl group attached to a methylpropan-2-ylamine group . The InChI string is 1S/C9H12BrN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3 and the SMILES string is CC(CC1=CC=CC(Br)=C1)N .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Bromophenyl)methylamine” is 228.12886 . The compound is solid in form . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Organic Synthesis: Benzylic Functionalization

The compound is valuable in organic synthesis, particularly in benzylic functionalization. It can undergo various reactions at the benzylic position, which is pivotal for creating complex organic molecules .

Analytical Chemistry: Chemical Reagent

As a chemical reagent, (3-Bromophenyl)methylamine is used in analytical chemistry to study reaction mechanisms and pathways, providing insights into the behavior of similar compounds .

Biochemistry: Enzyme Inhibition Studies

This compound may be used in biochemistry for enzyme inhibition studies. By interacting with specific enzymes, it can help in understanding the role of these enzymes in biological processes .

Chemical Engineering: Process Development

Chemical engineers may use (3-Bromophenyl)methylamine in process development. Its properties can influence the design of chemical processes for the production of pharmaceuticals or other chemicals .

Environmental Chemistry: Pollutant Degradation

Finally, in environmental chemistry, research could explore the use of (3-Bromophenyl)methylamine in pollutant degradation. Its reactivity with other compounds could lead to methods for breaking down harmful environmental pollutants .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUQYYCFSZHYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552238
Record name N-[(3-Bromophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Bromophenyl)methyl](propan-2-yl)amine

CAS RN

110079-41-9
Record name N-[(3-Bromophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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